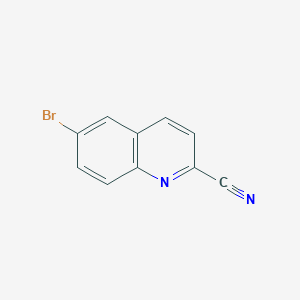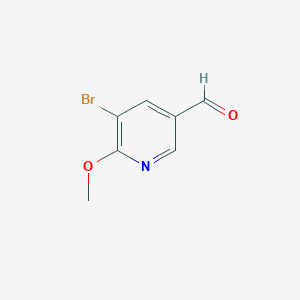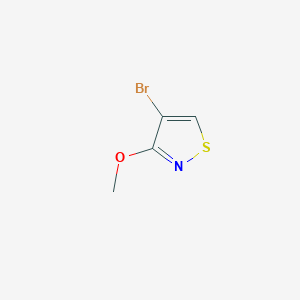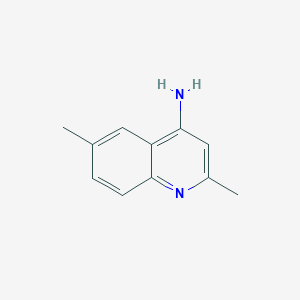
2,6-Dimethylquinolin-4-amine
説明
The compound 2,6-Dimethylquinolin-4-amine is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2,6-Dimethylquinolin-4-amine, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 2,6-Dimethylquinolin-4-amine.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of intermediates such as haloquinolines. For example, a general synthesis approach for 4-substituted quinolines has been developed, which starts from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. This intermediate can be converted into 4-chloro- or 4-bromoquinoline, followed by the introduction of various substituents late in the synthetic sequence . Although this paper does not specifically mention 2,6-Dimethylquinolin-4-amine, similar methodologies could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was confirmed by X-ray crystallography, indicating that the dihydropyridine and cyclohexene rings adopt sofa conformations . This information suggests that the molecular structure of 2,6-Dimethylquinolin-4-amine would also exhibit a planar aromatic system with potential substituents affecting its conformation.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including substitutions that introduce different functional groups. The papers provided do not detail specific reactions for 2,6-Dimethylquinolin-4-amine, but they do describe the introduction of substituents such as alkyl, alkoxy, halo, cyano, and others into the quinoline core . These reactions are typically guided by the electronic and steric properties of the substituents and the reactive sites on the quinoline ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to 2,6-Dimethylquinolin-4-amine, was found to be a potent apoptosis inducer with excellent blood-brain barrier penetration, suggesting that it has favorable pharmacokinetic properties . These properties are crucial for the development of anticancer agents. While the exact properties of 2,6-Dimethylquinolin-4-amine are not provided, it can be inferred that its physical and chemical properties would be influenced by the presence of the dimethyl groups and the amine functionality.
科学的研究の応用
Fluorescence Probing and Analytical Applications
2,6-Dimethylquinolin-4-amine derivatives have been used as effective fluorescence probes. A study by Cao et al. (2003) developed a spectrofluorimetric method using a derivative of 2,6-Dimethylquinolin-4-amine for the determination of aliphatic amines. This method has been applied in analyzing water samples, showcasing its utility in environmental monitoring and analytical chemistry.
Anticancer Research
In anticancer research, certain derivatives of 2,6-Dimethylquinolin-4-amine have shown promising results. Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and a promising anticancer agent, particularly effective in breast and other cancer models.
Synthesis of Quinolines
2,6-Dimethylquinolin-4-amine plays a role in the synthesis of quinolines, a significant class of compounds in medicinal chemistry. Dauphinee and Forrest (1978) isolated 2,6-Dimethyl-1,2-dihydroquinoline as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline.
Metabolite Analysis
For metabolite analysis, derivatives of 2,6-Dimethylquinolin-4-amine are used to derivatize and quantify amine-containing metabolites in biological samples, as indicated by Boughton et al. (2011). This application is crucial in understanding metabolic pathways and disease mechanisms.
Organic Synthesis
2,6-Dimethylquinolin-4-amine derivatives are used in organic synthesis, particularly in CH amination processes. Zhang et al. (2018) demonstrated its utility in Rhodium(III)-catalyzed CH amination, highlighting its role in creating complex organic molecules.
Neurological Research
In the field of neurology, Niwa et al. (1991) found novel endogenous amines related to 2,6-Dimethylquinolin-4-amine in both parkinsonian and normal human brains. This discovery is pivotal for understanding the biochemical pathways involved in Parkinson's disease.
Safety And Hazards
The safety data sheet for a similar compound, 2,6-Dimethylaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
2,6-dimethylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFPURWTSVNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497034 | |
| Record name | 2,6-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylquinolin-4-amine | |
CAS RN |
342618-57-9 | |
| Record name | 2,6-Dimethyl-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342618-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,6-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



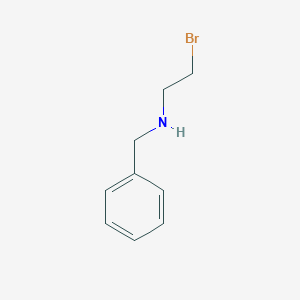
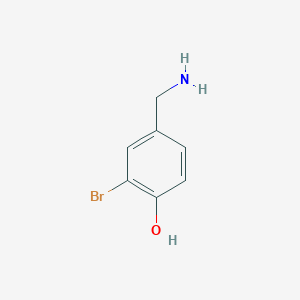
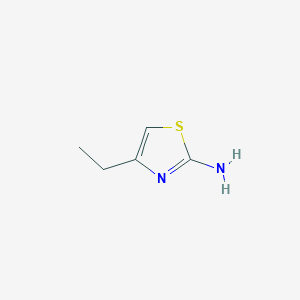


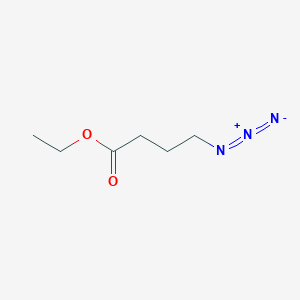
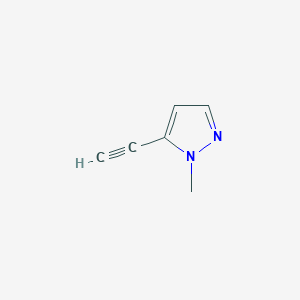
![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)

